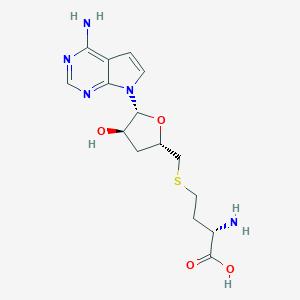
7-Ddado-hcy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-3’-Deoxy-7-deazaadenosylhomocysteine is a chemical compound with the molecular formula C15H21N5O4S and a molecular weight of 367.42 g/mol It is a derivative of adenosylhomocysteine, where the 3’-deoxy and 7-deaza modifications are present
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-3’-Deoxy-7-deazaadenosylhomocysteine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of protecting groups, selective deprotection, and coupling reactions under controlled temperatures and pH .
Industrial Production Methods
Industrial production of S-3’-Deoxy-7-deazaadenosylhomocysteine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, high-performance liquid chromatography for purification, and stringent quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
S-3’-Deoxy-7-deazaadenosylhomocysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Aplicaciones Científicas De Investigación
S-3’-Deoxy-7-deazaadenosylhomocysteine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of S-3’-Deoxy-7-deazaadenosylhomocysteine involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with nucleic acids, affecting their structure and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
Adenosylhomocysteine: The parent compound from which S-3’-Deoxy-7-deazaadenosylhomocysteine is derived.
3’-Deoxyadenosine: A similar compound lacking the 7-deaza modification.
7-Deazaadenosine: A compound with the 7-deaza modification but retaining the 3’-hydroxy group.
Uniqueness
S-3’-Deoxy-7-deazaadenosylhomocysteine is unique due to the presence of both the 3’-deoxy and 7-deaza modifications. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
110880-46-1 |
|---|---|
Fórmula molecular |
C15H21N5O4S |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H21N5O4S/c16-10(15(22)23)2-4-25-6-8-5-11(21)14(24-8)20-3-1-9-12(17)18-7-19-13(9)20/h1,3,7-8,10-11,14,21H,2,4-6,16H2,(H,22,23)(H2,17,18,19)/t8-,10-,11+,14+/m0/s1 |
Clave InChI |
XMLLGYTYKPQIRW-HJUHTLPRSA-N |
SMILES |
C1C(OC(C1O)N2C=CC3=C(N=CN=C32)N)CSCCC(C(=O)O)N |
SMILES isomérico |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC3=C(N=CN=C32)N)CSCC[C@@H](C(=O)O)N |
SMILES canónico |
C1C(OC(C1O)N2C=CC3=C(N=CN=C32)N)CSCCC(C(=O)O)N |
Key on ui other cas no. |
110880-46-1 |
Sinónimos |
7-ddAdo-HCY S-3'-deoxy-7-deazaadenosylhomocysteine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















